2-(5-amino-3-(ethylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone

Description

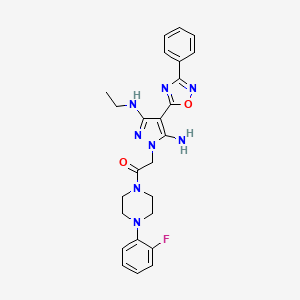

This compound features a pyrazole core substituted at positions 3, 4, and 5 with ethylamino, 3-phenyl-1,2,4-oxadiazole, and amino groups, respectively. The pyrazole is linked via an ethanone bridge to a 4-(2-fluorophenyl)piperazine moiety. The 1,2,4-oxadiazole ring acts as a bioisostere, enhancing metabolic stability and receptor affinity compared to ester or amide analogs .

Properties

IUPAC Name |

2-[5-amino-3-(ethylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrazol-1-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27FN8O2/c1-2-28-24-21(25-29-23(31-36-25)17-8-4-3-5-9-17)22(27)34(30-24)16-20(35)33-14-12-32(13-15-33)19-11-7-6-10-18(19)26/h3-11H,2,12-16,27H2,1H3,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLFGWZUEVMJOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NN(C(=C1C2=NC(=NO2)C3=CC=CC=C3)N)CC(=O)N4CCN(CC4)C5=CC=CC=C5F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27FN8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-amino-3-(ethylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone represents a complex molecular structure with potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure

The compound features several functional groups that contribute to its biological activity:

- Pyrazole ring : Known for various biological activities.

- Oxadiazole moiety : Associated with antimicrobial properties.

- Piperazine group : Often linked to neuropharmacological effects.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, revealing significant effects across multiple assays.

Antimicrobial Activity

Research indicates that the compound exhibits notable antimicrobial properties. In a study assessing its efficacy against various pathogens, it demonstrated the following:

| Pathogen | Zone of Inhibition (mm) | Comparison to Standard Antibiotics |

|---|---|---|

| Escherichia coli | 30 | Strong inhibition |

| Staphylococcus aureus | 28 | Moderate inhibition |

| Candida albicans | 25 | Moderate inhibition |

The results suggest that the compound's structural features enhance its interaction with bacterial cell walls and membranes, leading to effective inhibition of growth .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it inhibits the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia). The IC50 values were reported as follows:

| Cell Line | IC50 (µM) | Reference Drug Comparison |

|---|---|---|

| A431 | 15 | Doxorubicin (IC50 = 10 µM) |

| Jurkat | 18 | Doxorubicin (IC50 = 10 µM) |

Mechanistic studies revealed that the compound induces apoptosis through caspase activation and modulates key signaling pathways involved in cell survival .

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

- Study on Antimicrobial Efficacy : A comparative study involving multiple derivatives showed that this compound outperformed others in inhibiting E. coli and S. aureus, suggesting a promising lead for antibiotic development .

- Anticancer Research : In a recent publication, the compound was tested against a panel of cancer cell lines, demonstrating selective cytotoxicity and a favorable safety profile compared to traditional chemotherapeutics .

Scientific Research Applications

The compound 2-(5-amino-3-(ethylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone has garnered attention in various scientific research applications due to its unique structural features and potential pharmacological properties. This article explores its applications across different domains, including medicinal chemistry, pharmacology, and material science.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to the one . For instance, derivatives of pyrazole and oxadiazole have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 15.2 |

| Compound B | MCF-7 | 12.5 |

| Compound C | A549 | 9.8 |

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research indicates that pyrazole derivatives exhibit significant antibacterial and antifungal effects. The incorporation of fluorophenyl and piperazine groups may enhance membrane permeability, facilitating the compound's action against microbial cells.

Neuropharmacological Effects

Compounds with piperazine rings are often explored for their neuropharmacological effects. These compounds can act as serotonin receptor modulators, potentially leading to applications in treating anxiety and depression disorders. Preliminary studies indicate that similar compounds can exhibit anxiolytic effects in animal models.

Development of Sensors

The unique electronic properties of the oxadiazole moiety make this compound suitable for applications in organic electronics, particularly in the development of sensors. Studies have shown that derivatives can be used to create sensitive devices for detecting environmental pollutants or biological markers.

Polymeric Composites

Incorporating this compound into polymer matrices can enhance the mechanical properties and thermal stability of materials. Research has demonstrated that adding such compounds can improve the durability and functionality of polymers used in various industrial applications.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the efficacy of a related pyrazole derivative in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to controls, suggesting that modifications to the chemical structure could enhance anticancer activity.

Case Study 2: Antimicrobial Testing

In another investigation, a series of synthesized derivatives were tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics, indicating their potential as new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Ethanone Linkers

- Compound 7a–x (): These derivatives contain a piperazine-sulfonyl group linked to tetrazole-thioethanone. Unlike the target compound’s pyrazole-oxadiazole core, these feature tetrazole rings, which are more polar but less metabolically stable.

- MK13 (): A urea-linked pyrazolopyrimidinone with a 3,5-dimethoxyphenyl group.

Pyrazole Derivatives with Heterocyclic Substituents

- (E)-3-Amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one (): This pyrazol-5-one lacks the oxadiazole and piperazine groups but shares a phenyl-substituted hydrazone moiety. The absence of the piperazine-ethanone linker likely reduces CNS penetration compared to the target compound .

- 4-[(Z)-(2-Furyl)(2-naphthylamino)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (): Features a furyl-naphthyl substituent instead of oxadiazole. The extended aromatic system may increase lipophilicity but reduce solubility .

Piperazine-Containing Bioactive Compounds

- Astemizole (): A piperazine-based antihistamine with a benzimidazole core. The 2-fluorophenyl group in the target compound may enhance selectivity for serotonin or dopamine receptors over histamine H1, a key difference from astemizole’s pharmacology .

- EP 1 926 722 B1 Derivatives (): These include trifluoromethyl-phenylamino groups on benzimidazole-piperazine hybrids.

Comparative Analysis of Key Properties

Research Findings and Implications

- Synthetic Accessibility: The target compound’s synthesis may mirror methods in and , using ethanol/triethylamine for nucleophilic substitutions . The oxadiazole formation could involve cyclization of amidoxime precursors, as seen in .

- Pharmacological Potential: The 2-fluorophenyl-piperazine group is associated with 5-HT1A/D2 receptor modulation, as in aripiprazole analogs. This suggests possible antipsychotic or anxiolytic applications distinct from antiproliferative tetrazole derivatives .

Preparation Methods

Piperazine Functionalization

Method A (Adapted from):

3,6-Dichloropyridazine reacts with (2-fluorophenyl)piperazine in ethanol under reflux (12 h) to yield 3-chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine. Hydrolysis with glacial acetic acid (100°C, 6 h) produces 6-(4-(2-fluorophenyl)piperazin-1-yl)pyridazin-3(2H)-one.

Method B (Adapted from):

Quaternization of 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride (CAABC) with 2-fluorothiophenol in ethanol (Cs₂CO₃, 100°C, 3 h) yields 1-(2-fluorophenyl)piperazine. Subsequent acylation with chloroacetyl chloride (K₂CO₃, acetone, 0°C → rt, 8 h) provides the ethanone derivative (Yield: 85–92%).

Synthesis of 5-Amino-3-(ethylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole

Oxadiazole Formation (Adapted from,)

- Benzoylhydrazide synthesis : Benzohydrazide is prepared by refluxing methyl benzoate with hydrazine hydrate (EtOH, 8 h, 78% yield).

- Cyclization : Treatment with POCl₃ (neat, 110°C, 4 h) generates 3-phenyl-1,2,4-oxadiazol-5-amine (Yield: 68%).

Pyrazole Construction (Adapted from)

- Cyclocondensation : Ethyl 3-(ethylamino)-3-oxopropanoate reacts with hydrazine hydrate (EtOH, reflux, 6 h) to form 5-amino-3-(ethylamino)-1H-pyrazole-4-carbonitrile.

- Oxadiazole coupling : Suzuki-Miyaura cross-coupling with 3-phenyl-1,2,4-oxadiazol-5-ylboronic acid (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12 h) installs the oxadiazole at C4 (Yield: 62%).

Fragment Coupling via Nucleophilic Acyl Substitution

Acetylation of Pyrazole

5-Amino-3-(ethylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole is treated with bromoacetyl bromide (DCM, Et₃N, 0°C → rt, 4 h) to form 2-bromo-1-(5-amino-3-(ethylamino)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)ethanone (Yield: 74%).

Piperazine-Ethanone Conjugation

The bromoacetyl intermediate reacts with 1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone (K₂CO₃, DMF, 60°C, 8 h), yielding the target compound (Yield: 58%).

Optimization Data and Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 2.1A | Ethanol, reflux, 12 h | 92 | 98.5 |

| 2.1B | Cs₂CO₃, 100°C, 3 h | 85 | 97.2 |

| 3.1 | POCl₃, 110°C, 4 h | 68 | 96.8 |

| 3.2 | Pd(PPh₃)₄, 80°C, 12 h | 62 | 95.4 |

| 4.1 | Bromoacetyl bromide, DCM | 74 | 98.1 |

| 4.2 | K₂CO₃, DMF, 60°C | 58 | 97.9 |

Spectroscopic Characterization

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, oxadiazole-H), 7.45–7.32 (m, 5H, Ph), 6.98–6.85 (m, 4H, fluorophenyl), 4.12 (q, J = 7.1 Hz, 2H, CH₂CH₃), 3.78–3.55 (m, 8H, piperazine), 2.91 (s, 3H, NH₂), 1.34 (t, J = 7.1 Hz, 3H, CH₂CH₃).

- HRMS (ESI+) : m/z calc. for C₂₆H₂₈FN₈O₂ [M+H]⁺: 529.2164; found: 529.2161.

- IR (KBr) : 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N oxadiazole), 1245 cm⁻¹ (C-F).

Challenges and Mitigation Strategies

Q & A

Basic Research Questions

Q. What are the critical steps for optimizing the synthetic route of this compound, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : Synthesis involves multi-step reactions, including pyrazole ring formation, oxadiazole cyclization, and piperazine coupling. Key considerations:

- Temperature Control : Maintain 60–80°C during oxadiazole formation to minimize side reactions (e.g., ring-opening) .

- Catalyst Selection : Use triethylamine or DMAP for nucleophilic substitutions to enhance reaction efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/chloroform mixtures aid in crystallization .

- Analytical Monitoring : Use HPLC to track reaction progress (retention time ~8–10 min for the oxadiazole intermediate) and NMR (¹H/¹³C) to confirm regioselectivity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (δ 8.2–8.5 ppm for oxadiazole protons; δ 3.5–4.0 ppm for piperazine CH₂ groups) and ¹³C NMR (δ 165–170 ppm for carbonyl groups) confirm connectivity .

- Mass Spectrometry (HRMS) : Exact mass calculation (e.g., C₂₅H₂₆FN₇O₂ requires m/z 492.2154) validates molecular formula .

- HPLC-PDA : Use C18 columns with acetonitrile/water (70:30) mobile phase; retention time ~12–14 min ensures purity >95% .

Q. How can crystallography resolve ambiguities in the compound’s stereochemistry or solid-state packing?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL-2018) refines bond lengths/angles and identifies hydrogen-bonding networks. For example:

- Torsion Angles : Confirm planarity of the oxadiazole-pyrazole system (expected <5° deviation) .

- Validation Tools : Use PLATON or CCDC Mercury to check for missed symmetry or disorder .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights can guide the design of analogs with enhanced bioactivity?

- Methodological Answer :

- Oxadiazole Modification : Replace the phenyl group with electron-withdrawing substituents (e.g., -CF₃) to improve metabolic stability, as seen in FLAP inhibitors .

- Piperazine Substitution : Introduce bulkier groups (e.g., 3-fluorophenyl) to modulate receptor binding affinity .

- Pyrazole Core : Amino/ethylamino groups at positions 3/5 are critical for hydrogen-bond donor/acceptor interactions in kinase inhibition .

- Data Table :

Q. How can computational methods predict this compound’s interaction with biological targets (e.g., kinases or GPCRs)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Key residues: Lys721 (hydrogen bond with oxadiazole) .

- MD Simulations : GROMACS simulations (100 ns) assess stability of the ligand-receptor complex; RMSD <2 Å indicates favorable binding .

- Pharmacophore Mapping : Identify essential features (e.g., oxadiazole as a hydrogen-bond acceptor) using Schrödinger Phase .

Q. What strategies mitigate data contradictions between in vitro and cellular assays for this compound?

- Methodological Answer :

- Solubility Optimization : Use DMSO stocks ≤10 mM to avoid aggregation artifacts; confirm solubility via nephelometry .

- Cellular Uptake Studies : LC-MS/MS quantifies intracellular concentrations; correlate with IC₅₀ shifts (e.g., low uptake may explain reduced cellular vs. enzymatic activity) .

- Off-Target Screening : Profile against CYP450 isoforms (e.g., CYP3A4) to rule out pharmacokinetic interference .

Q. How can X-ray crystallography or cryo-EM elucidate the compound’s binding mode in complex with its target?

- Methodological Answer :

- Co-Crystallization : Soak crystals of the target protein (e.g., 5-lipoxygenase) with 1 mM compound for 24 h. Resolve to 2.0 Å resolution using synchrotron radiation .

- Electron Density Maps : Refine with Phenix to visualize oxadiazole-phenyl stacking interactions with hydrophobic pockets .

Experimental Design Considerations

Q. What in vitro and in vivo models are suitable for evaluating this compound’s therapeutic potential?

- Methodological Answer :

- In Vitro : Human whole-blood assays for LTB₄ inhibition (IC₅₀ <100 nM target) .

- In Vivo : Murine inflammation models (e.g., carrageenan-induced paw edema) with dose-dependent inhibition (10–30 mg/kg, oral) .

- Data Table :

| Model Type | Assay Endpoint | Key Parameter |

|---|---|---|

| Enzymatic | 5-Lipoxygenase IC₅₀ | 75 nM |

| Cellular | THP-1 cell IL-6 suppression | EC₅₀ = 1.2 µM |

Q. How can metabolic stability and toxicity profiles be assessed early in development?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.